molecular formula C17H12BrFN4 B1261935 Flubromazolam CAS No. 612526-40-6

Flubromazolam

Cat. No. B1261935
M. Wt: 371.2 g/mol
InChI Key: VXGSZBZQCBNUIP-UHFFFAOYSA-N

Description

Flubromazolam, not directly covered in the reviewed literature, is a benzodiazepine derivative with a high potency and significant pharmacological effects. It is part of a series of research chemicals and is known for its sedative, anxiolytic, muscle relaxant, and amnesic effects. Its structure and activity are related to other benzodiazepines, yet it distinguishes itself with a unique fluorine substitution, which often alters the pharmacokinetic and pharmacodynamic profile of compounds.

Synthesis Analysis

The synthesis of benzodiazepines like flubromazolam typically involves creating a heterocyclic core through a series of chemical reactions, including the condensation of benzodiazepine precursors. While specific synthesis pathways for flubromazolam were not detailed in the accessible literature, benzodiazepine synthesis generally employs techniques to introduce fluorine or other halogens to influence the compound's properties and activity. The fluorination of organic compounds, including benzodiazepines, can significantly impact their pharmacological profile, including metabolic stability and receptor binding affinity.

Molecular Structure Analysis

Flubromazolam's molecular structure features a benzodiazepine ring fused with a triazole ring, with the addition of a fluorine atom at a strategic position, which is a common modification in the development of benzodiazepines to enhance their potency and selectivity. The fluorine atom's electronegativity and small size allow it to influence the molecule's overall electronic distribution and lipophilicity, potentially affecting its interaction with biological targets, such as GABA receptors.

Chemical Reactions and Properties

Benzodiazepines, including flubromazolam, undergo various chemical reactions, such as hydroxylation and conjugation during metabolism. The introduction of a fluorine atom can alter these metabolic pathways, leading to differences in the compound's pharmacokinetic properties. Fluorinated compounds often show increased metabolic stability, which can result in prolonged activity within the body.

Physical Properties Analysis

The physical properties of benzodiazepines like flubromazolam, such as solubility and melting point, are crucial for their formulation and administration. The fluorination of organic molecules can affect these properties by increasing hydrophobicity and affecting the compound's crystalline structure, potentially impacting its bioavailability and dosage form.

Chemical Properties Analysis

The chemical properties of flubromazolam, including its reactivity, stability, and interaction with biological molecules, are influenced by its molecular structure. The presence of a fluorine atom can enhance the molecule's stability and affinity for its biological targets, which in the case of benzodiazepines, are GABA receptors. This affinity influences the compound's efficacy and potency as a sedative and anxiolytic agent.

While specific details on flubromazolam were not directly provided in the available literature, the general principles of benzodiazepine chemistry, including synthesis, molecular structure, and the effects of fluorination, offer insights into its properties and potential applications. The introduction of fluorine into the benzodiazepine structure is a strategic modification that can significantly influence the pharmacological profile of compounds like flubromazolam, affecting their potency, selectivity, and metabolic stability.

Scientific research applications

Metabolism and Pharmacokinetics

  • In Vitro Studies and Forensic Analysis

    • Flubromazolam, a triazole benzodiazepine, has been studied for its metabolism using liquid chromatography high-resolution mass spectrometry (LC-HRMS). These studies were performed on human liver microsomes and recombinant cytochrome P450 enzymes. The main metabolic pathway identified was hydroxylation mediated by CYP3A4 and CYP3A5, followed by glucuronidation. The analysis of authentic forensic samples suggested that flubromazolam and α-hydroxy-flubromazolam should be primary analytical targets (Noble et al., 2017).
    • Another study focused on metabolite profiling in human liver microsomes, human hepatocytes, mice, and human urine samples. This comprehensive approach revealed nine metabolites predominantly formed by hydroxylation and glucuronidation. α-Hydroxyflubromazolam was proposed as the most abundant metabolite, providing valuable insights for forensic method development (Wohlfarth et al., 2017).
  • Detection in Post-mortem Cases

    • Research has also included the detection of flubromazolam in post-mortem cases, highlighting its importance in forensic toxicology. These studies provide crucial data for interpreting drug concentrations in forensic scenarios and aid in understanding the potential role of flubromazolam in these cases (Abdul et al., 2020).

Analytical Toxicology

  • Identification in Clinical and Forensic Settings
    • Flubromazolam has been identified in patients with suspected non-medical drug use. This highlights the drug's prevalence in clinical toxicology and the need for robust detection methods due to its long half-life and active metabolites (Hayden et al., 2021).
    • The detection of flubromazolam and other designer benzodiazepines in driving impairment cases has been documented, emphasizing the necessity for including these compounds in toxicological screenings to address public safety concerns (Rohrig et al., 2020).

Novel Psychoactive Substances (NPS)

  • Emergence and Impact
    • Flubromazolam has been recognized as a novel psychoactive substance (NPS), leading to increased research focus. Studies have investigated its prevalence, pharmacological effects, and associated risks. This research is crucial for understanding the dangers posed by such unregulated substances and for informing public health and regulatory policies (Edinoff et al., 2022).

properties

IUPAC Name

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGSZBZQCBNUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620266
Record name Flubromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flubromazolam

CAS RN

612526-40-6
Record name Flubromazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612526-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flubromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubromazolam
Reactant of Route 2
Reactant of Route 2
Flubromazolam
Reactant of Route 3
Flubromazolam
Reactant of Route 4
Flubromazolam
Reactant of Route 5
Flubromazolam
Reactant of Route 6
Reactant of Route 6
Flubromazolam

Citations

For This Compound
563
Citations
L Wagmann, SK Manier, C Felske… - Journal of Analytical …, 2021 - academic.oup.com
Flubromazolam is widely known as highly potent designer benzodiazepine (DBZD). Recently, the two flubromazolam-derived new psychoactive substances (NPS) clobromazolam and …
Number of citations: 15 academic.oup.com
M Łukasik-Głębocka, K Sommerfeld, A Teżyk… - Clinical …, 2016 - Taylor & Francis
… like flubromazolam, triazole of flubromazepam has become available. Flubromazolam is … This article presents a case of poisoning by a new designer benzodiazepine, flubromazolam…
Number of citations: 82 www.tandfonline.com
C Noble, M Mardal, N Bjerre Holm… - Drug testing and …, 2017 - Wiley Online Library
… The aims of this study were to identify flubromazolam phase I metabolites and formation of glucuronides in pHLM, and investigate the enzymes mediating flubromazolam metabolism by …
K Bohnenberger, MT Liu - Mental Health Clinician, 2019 - meridian.allenpress.com
… This article will summarize the available literature regarding flubromazolam and the role of … the true clinical effects from flubromazolam alone. Flubromazolam concentrations were not …
Number of citations: 19 meridian.allenpress.com
LM Huppertz, P Bisel, F Westphal, F Franz… - Forensic …, 2015 - Springer
… clonazolam and flubromazolam are triazolobenzodiazepines and the amounts of active ingredients in the marketed drug formulations are relatively low (eg, 0.25 mg flubromazolam on …
Number of citations: 77 link.springer.com
LM Huppertz, B Moosmann… - Drug Testing and …, 2018 - Wiley Online Library
… flubromazolam and area ratios for the main metabolite hydroxy-flubromazolam (OH-flubromazolam… a single oral administration of 0.5 mg flubromazolam to a human volunteer. All values …
M Andersson, A Kjellgren - Nordic Studies on Alcohol and …, 2017 - journals.sagepub.com
… , flubromazolam was still legally available. The Swedish Drug Users Union issued early warnings in 2014 on their website regarding flubromazolam, … indications that flubromazolam had …
Number of citations: 45 journals.sagepub.com
TP Rohrig, KA Osawa, TR Baird… - Journal of analytical …, 2021 - academic.oup.com
This study describes 12 cases of drivers stopped for impaired driving, where a designer benzodiazepine was detected, specifically etizolam or flubromazolam. Etizolam was detected in …
Number of citations: 17 academic.oup.com
JR Canfield, DF Kisor, JE Sprague - Toxicology and Applied Pharmacology, 2023 - Elsevier
… Although flualprazolam and flubromazolam are structurally … Whereas, flubromazolam differs by the addition of a single … , we evaluated flualprazolam and flubromazolam in a rat model …
Number of citations: 1 www.sciencedirect.com
M Pettersson Bergstrand, MR Meyer… - Drug Testing and …, 2018 - Wiley Online Library
… hydrolysis, the most common flubromazolam metabolites were 1 of the … flubromazolam was found, highlighting the value of hydrolysis for this analyte. With hydrolysis, the flubromazolam …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.